KCNQ2 Antagonism: Comparable Potency to ML252 with Divergent Selectivity Profile
4-(5-Nitroquinolin-6-yl)cyclohexanol exhibits antagonist activity against the KCNQ2 potassium channel with an IC50 of 70 nM, which is essentially equipotent to the well-established KCNQ2 inhibitor ML252 (IC50 = 69 nM) [1]. However, the target compound demonstrates a distinct selectivity profile: it shows an IC50 of 120 nM against the KCNQ2/Q3 heteromer, whereas ML252 exhibits IC50 values of 2.92 µM, 120 nM, and 200 nM for KCNQ1, KCNQ2/Q3, and KCNQ4, respectively [2]. This differential selectivity suggests that the compound may be a more useful probe for delineating KCNQ2 homomeric versus heteromeric contributions to neuronal excitability.
| Evidence Dimension | KCNQ2 Channel Inhibition |
|---|---|
| Target Compound Data | IC50 = 70 nM (KCNQ2), IC50 = 120 nM (KCNQ2/Q3) |
| Comparator Or Baseline | ML252: IC50 = 69 nM (KCNQ2), IC50 = 120 nM (KCNQ2/Q3), IC50 = 2.92 µM (KCNQ1), IC50 = 200 nM (KCNQ4) |
| Quantified Difference | Equipotent at KCNQ2; selectivity profile differs |
| Conditions | Automated patch clamp assay in CHO cells expressing KCNQ2 or KCNQ2/Q3 [1][2] |
Why This Matters
This compound offers a potency-equivalent alternative to ML252 for KCNQ2 research, but its unique selectivity fingerprint may be critical for studies requiring discrimination between KCNQ2 homomers and heteromers.
- [1] BindingDB. BDBM50395464 (CHEMBL2164048): Antagonist activity at KCNQ2 expressed in CHO cells (IC50 = 70 nM). View Source
- [2] Identification of a novel, small molecule inhibitor of KCNQ2 channels. J Med Chem. 2013;56(4):1653-1661. View Source
